2-(2-Chlorophenyl)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone
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Overview
Description
2-(2-Chlorophenyl)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde and 3-(fluoromethyl)azetidine.
Formation of Intermediate: The initial step involves the condensation of 2-chlorobenzaldehyde with 3-(fluoromethyl)azetidine under basic conditions to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques like recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or azetidine ring positions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Chlorophenyl)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.
Chemical Synthesis: It is employed as a building block in the synthesis of more complex molecules with desired biological properties.
Industrial Applications: The compound may be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. While detailed studies are required to elucidate its exact mechanism, it is believed to:
Bind to Receptors: The compound may bind to specific receptors in the central nervous system, modulating neurotransmitter activity.
Inhibit Enzymes: It may inhibit certain enzymes involved in metabolic pathways, leading to altered biochemical processes.
Modulate Ion Channels: The compound could affect ion channel function, influencing cellular signaling and communication.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)-1-(3-methylazetidin-1-yl)ethanone: Similar structure but lacks the fluoromethyl group.
2-(2-Chlorophenyl)-1-(3-(trifluoromethyl)azetidin-1-yl)ethanone: Contains a trifluoromethyl group instead of a fluoromethyl group.
2-(2-Chlorophenyl)-1-(3-(hydroxymethyl)azetidin-1-yl)ethanone: Has a hydroxymethyl group instead of a fluoromethyl group.
Uniqueness
2-(2-Chlorophenyl)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone is unique due to the presence of the fluoromethyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and ability to cross biological membranes, making it a valuable candidate for drug development.
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-[3-(fluoromethyl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO/c13-11-4-2-1-3-10(11)5-12(16)15-7-9(6-14)8-15/h1-4,9H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYHOSREDGTPSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC=C2Cl)CF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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